Lithium;4-bromoquinoline-3-carboxylate
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Overview
Description
Lithium;4-bromoquinoline-3-carboxylate is a chemical compound with the molecular formula C10H5BrLiNO2 and a molecular weight of 257.99 g/mol It is a lithium salt of 4-bromoquinoline-3-carboxylic acid, featuring a quinoline ring substituted with a bromine atom at the 4-position and a carboxylate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4-bromoquinoline-3-carboxylate typically involves the reaction of 4-bromoquinoline-3-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as water or an organic solvent like ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium;4-bromoquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The carboxylate group can engage in coupling reactions, such as esterification or amidation, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-aminoquinoline derivatives, while coupling reactions with alcohols can produce esters .
Scientific Research Applications
Lithium;4-bromoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial, anticancer, and antimicrobial activities. This compound could be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of lithium;4-bromoquinoline-3-carboxylate is not well-documented. based on the known properties of quinoline derivatives, it is likely to interact with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific molecular targets and pathways involved would depend on the particular derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lithium;4-bromoquinoline-3-carboxylate include other quinoline derivatives, such as:
- 4-chloroquinoline-3-carboxylate
- 4-fluoroquinoline-3-carboxylate
- 4-iodoquinoline-3-carboxylate
Uniqueness
This compound is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. Bromine is a larger halogen compared to chlorine and fluorine, which can affect the compound’s steric and electronic properties. This uniqueness can be leveraged in the design of new derivatives with specific properties and applications .
Properties
IUPAC Name |
lithium;4-bromoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRSOROZLWWRNV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrLiNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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